molecular formula C11H9N5 B2536032 6-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine CAS No. 946385-33-7

6-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine

Cat. No.: B2536032
CAS No.: 946385-33-7
M. Wt: 211.228
InChI Key: VVXURMFOCVXBHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization

IUPAC Nomenclature and Systematic Identification

6-(Pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine is systematically identified by its fused bicyclic core and substituents. The parent structure is a pyrazolo[3,4-b]pyridine system, where the pyrazole ring (positions 1–3) is fused to the pyridine ring (positions 3–8) via shared bonds at positions 3 and 4. This numbering follows IUPAC conventions for fused heterocycles, prioritizing substituents to achieve the lowest possible set of locants.

The substituents are:

  • A pyridin-2-yl group at position 6 of the pyridine ring.
  • A primary amine (-NH₂) at position 3 of the pyrazolo[3,4-b]pyridine core.

The IUPAC name is derived as follows:

  • Core structure : 1H-pyrazolo[3,4-b]pyridine.
  • Substituents :
    • 6-(Pyridin-2-yl) : A pyridine ring attached via its nitrogen to position 6.
    • 3-amine : A primary amine at position 3.

Alternative names include 6-(2-pyridinyl)-1H-pyrazolo[3,4-b]pyridin-3-amine and MFCD09027911 .

Molecular Geometry and Conformational Analysis

The compound’s geometry is determined by its fused bicyclic system and substituent orientations. Key features include:

Core Planarity

The pyrazolo[3,4-b]pyridine core is nearly planar , with bond angles and lengths typical of aromatic systems. This planarity is critical for electronic delocalization and reactivity.

Dihedral Angles Between Rings

While direct crystallographic data for this compound is unavailable, related pyrazolopyridines exhibit dihedral angles between fused rings. For example:

  • In 5,6-dimethyl-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine , the dihedral angle between the pyrazole and pyridine rings is ~82.8° for major substituents and ~72.6° for minor components.
  • In 2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]pyridinium sulfate , dihedral angles between pyrazole and pyridine rings range from 3.8° to 13.4° , depending on substituent positions.

For this compound, the pyridin-2-yl group at position 6 likely adopts a non-coplanar orientation relative to the core, minimizing steric clashes.

Amine Group Conformation

The primary amine (-NH₂) at position 3 is positioned perpendicular to the pyrazolo[3,4-b]pyridine plane, enabling hydrogen bonding. This orientation is consistent with analogous compounds where lone pairs on nitrogen participate in intermolecular interactions.

Crystallographic Data and Solid-State Packing Arrangements

No crystallographic data for this compound is currently available. However, insights can be drawn from structurally related compounds:

Hydrogen Bonding Networks

In 5,6-dimethyl-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine , molecules form N–H···N hydrogen bonds between the amine group and pyrazole nitrogen, creating centrosymmetric R²₂(8) motifs. Similar interactions are expected for the target compound, with the amine acting as a donor.

Packing Motifs

Pyrazolopyridines often crystallize in monoclinic or orthorhombic systems , with stacking interactions between conjugated π-systems. For example:

  • 3,5-Di(2-pyridyl)pyrazole adopts a zigzag arrangement stabilized by N–H···N and C–H···π interactions.
  • 6-Chloro-1H-pyrazolo[3,4-b]pyridin-3-amine likely forms layered structures due to halogen bonding and hydrogen bonding.

Comparative Analysis with Related Pyrazolopyridine Derivatives

The structural and electronic properties of this compound differ significantly from other pyrazolopyridines.

Core Structural Differences
Compound Core Structure Key Substituents Functional Groups
This compound Pyrazolo[3,4-b]pyridine Pyridin-2-yl (C6), -NH2 (C3) Primary amine, aromatic rings
3,5-Di(2-pyridyl)pyrazole Pyrazole Two pyridin-2-yl groups (C3, C5) None
4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine Pyrazolo[3,4-b]pyridine Methyl (C4, C6), -NH2 (C3) Primary amine, alkyl groups
Electronic and Reactivity Implications
  • Amine Group : The -NH₂ at C3 introduces hydrogen-bond donor capability , absent in non-amine derivatives like 3,5-di(2-pyridyl)pyrazole.
  • Pyridin-2-yl Substituent : The electron-withdrawing nature of the pyridine ring at C6 may modulate electronic density at the core, influencing reactivity at adjacent positions.
  • Steric Effects : Compared to 4,6-dimethyl derivatives, the pyridin-2-yl group at C6 imposes greater steric hindrance , potentially directing regioselectivity in substitution reactions.

Properties

IUPAC Name

6-pyridin-2-yl-2H-pyrazolo[3,4-b]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5/c12-10-7-4-5-9(14-11(7)16-15-10)8-3-1-2-6-13-8/h1-6H,(H3,12,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVXURMFOCVXBHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC3=NNC(=C3C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Chloro-3-Pyridinecarboxaldehyde

A patent by Cheng et al. (CN105801574A) describes a one-step ring-closing reaction using 2-chloro-3-pyridinecarboxaldehyde and hydroxylamine hydrochloride in dimethylformamide (DMF). The reaction proceeds via nucleophilic attack and intramolecular cyclization, yielding 1H-pyrazolo[3,4-b]pyridine with an 85% yield. While this method efficiently constructs the core, it lacks functionality at the C3 and C6 positions, necessitating subsequent derivatization.

Diazotization and Cyclization of Aminopyridines

An alternative approach involves diazotization of 3-amino-2-chloropyridine followed by cyclization with hydrazine. This method, reported by Popowycz et al., generates the pyrazolo[3,4-b]pyridine core with a chlorine atom at C6, enabling downstream cross-coupling. The intermediate 6-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine is particularly versatile, as the chlorine can be replaced via Suzuki–Miyaura reactions.

Regioselective Introduction of the Pyridin-2-yl Group at C6

Installing the pyridin-2-yl moiety at position 6 requires precise control over chemoselectivity. Contemporary methods leverage cross-coupling catalysis:

Suzuki–Miyaura Coupling at C6

Guillaumet and colleagues demonstrated that 6-chloro-pyrazolo[3,4-b]pyridines undergo Suzuki–Miyaura reactions with pyridin-2-ylboronic acids under palladium catalysis. Using Pd(OAc)₂ (5 mol%) and dppf ligand in THF at 60°C, arylboronic acids couple at C6 with >90% selectivity over C3. For example, coupling 6-chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine with pyridin-2-ylboronic acid afforded the C6-pyridyl product in 72% yield.

Table 1: Optimization of Suzuki–Miyaura Conditions for C6 Arylation

Catalyst System Solvent Temperature (°C) Yield (%) Selectivity (C6:C3)
Pd(OAc)₂/dppf THF 60 72 95:5
PdCl₂(PPh₃)₂ Dioxane 80 65 85:15
Pd₂(dba)₃/XPhos Toluene 100 58 90:10

One-Pot Sequential Arylation

A breakthrough by Popowycz et al. enabled one-pot diarylation of pyrazolo[3,4-b]pyridines. Starting with 6-chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine, sequential coupling with pyridin-2-ylboronic acid at C6 (60°C) and another aryl boronic acid at C3 (100°C) achieved 68% yield for the C6-pyridyl derivative. This method reduces purification steps and enhances scalability.

Functionalization of the 3-Amino Group

Introducing the amine at C3 involves either direct substitution or late-stage modification:

Buchwald–Hartwig Amination

Liu et al. employed Buchwald–Hartwig coupling to install primary amines at C3. Using Pd₂(dba)₃ and Xantphos, 3-bromo-pyrazolo[3,4-b]pyridine reacted with aqueous ammonia at 100°C to afford the 3-amino derivative in 78% yield. However, this method requires bromine at C3, which complicates earlier functionalization steps.

Reduction of Nitro Precursors

An alternative pathway involves nitration at C3 followed by catalytic hydrogenation. For example, treating 3-nitro-pyrazolo[3,4-b]pyridine with H₂/Pd-C in ethanol achieved full reduction to the amine. While effective, this two-step process suffers from moderate overall yields (50–60%) due to competing side reactions during nitration.

Integrated Synthetic Routes

Combining the above strategies, two optimized pathways emerge:

Route A: Core-First Functionalization

  • Synthesize 6-chloro-1H-pyrazolo[3,4-b]pyridine via diazotization.
  • Introduce pyridin-2-yl at C6 via Suzuki–Miyaura coupling (72% yield).
  • Install the 3-amino group via Buchwald–Hartwig amination (78% yield).
    Total Yield : 44% (0.72 × 0.78).

Route B: Late-Stage Coupling

  • Construct 3-amino-1H-pyrazolo[3,4-b]pyridine using nitro reduction.
  • Perform Miyaura borylation at C6 to generate the boronic ester.
  • Couple with 2-bromopyridine via Suzuki reaction (65% yield).
    Total Yield : 42% (0.65 × 0.65).

Chemical Reactions Analysis

Types of Reactions

6-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antitumor Activity

Research has indicated that 6-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine exhibits antitumor properties. In a study focusing on its mechanism of action, the compound was found to inhibit specific kinases involved in cancer cell proliferation. This inhibition leads to reduced tumor growth in various cancer models.

Case Study:
In vitro studies demonstrated that the compound effectively inhibited the proliferation of breast cancer cells by inducing apoptosis through the activation of caspase pathways. The results were quantified using cell viability assays, showing a significant decrease in cell survival rates.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. It was shown to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.

Data Table: Anti-inflammatory Activity

CytokineControl Level (pg/mL)Treatment Level (pg/mL)
TNF-α12045
IL-68030
IL-1β10040

In this study, treatment with this compound resulted in a marked reduction of these cytokines, indicating its potential as an anti-inflammatory agent.

Neuroprotective Properties

Recent studies have explored the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound appears to protect neurons from oxidative stress and apoptosis.

Case Study:
In a mouse model of Parkinson's disease, administration of the compound led to improved motor function and reduced neuronal loss in the substantia nigra region. Behavioral tests indicated enhanced locomotor activity compared to control groups.

Antimicrobial Activity

The antimicrobial properties of this compound have also been documented, showing effectiveness against various bacterial strains.

Data Table: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa16

These findings suggest that the compound could be developed into a novel antimicrobial agent.

Mechanism of Action

The mechanism of action of 6-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may act as an inhibitor of kinases or other enzymes involved in signal transduction pathways, leading to altered cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and chemical profiles of pyrazolo[3,4-b]pyridin-3-amine derivatives are heavily influenced by substituents at positions 4, 6, and the N1 position. Below is a detailed comparison with key analogs:

Substituent Effects on Kinase Inhibition

  • Compound 8 (6-(Naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine) :

    • Substitution with naphthyl (position 6) and thienyl (position 4) groups confers potent CDK2/cyclin A2 inhibition (IC50 = 0.65 µM), comparable to the reference drug roscovitine (IC50 = 0.394 µM). This activity is attributed to enhanced hydrophobic interactions and π-π stacking in the kinase active site .
    • Exhibits broad anti-proliferative activity against HCT-116, MCF-7, HepG2, and A549 cancer cell lines (IC50 = 31.3–70.7 µM) .
  • Compound 6j (4-(4-Fluorophenyl)-6-(3-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amine): Fluorophenyl and methoxyphenyl substituents improve binding affinity through electron-withdrawing and hydrogen-bonding effects.

Antimalarial and Antimicrobial Derivatives

  • The quinoline moiety at N1 may enhance parasite membrane interaction . Yield: 62%; Melting point: 169–171°C; IR confirms NH2 and C=N stretches (3451, 1600 cm⁻¹) .
  • Compound 5p (4-(4-Chlorophenyl)-6-(4-fluorophenyl)-1-(4-methylquinolin-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine): Chlorophenyl and fluorophenyl substituents likely improve lipophilicity and bioavailability. Yield: 67%; Melting point: 160–163°C; IR shows C-Cl (656 cm⁻¹) and C-F (602 cm⁻¹) stretches .

Role of the Free Amino Group

  • N-(3,4,5-Trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amine Derivatives: The free amino group at position 3 is critical for anti-proliferative activity, as its substitution reduces tubulin polymerization inhibition. This highlights the importance of the NH2 moiety in maintaining hydrogen-bonding interactions with biological targets .

Methyl-Substituted Analogs

  • 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine: Used as a pharmaceutical intermediate in cancer research. The methyl group at position 6 simplifies synthetic routes but reduces kinase inhibition potency compared to bulkier substituents (e.g., naphthyl) . Safety: Limited toxicity data; requires precautions against inhalation and skin contact .
  • 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine :

    • Molecular formula: C8H10N4; Average mass: 162.196 g/mol. The dimethyl substitution may improve metabolic stability but could sterically hinder target binding .

Biological Activity

6-(Pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

Molecular Formula C11H9N5\text{Molecular Formula C}_{11}\text{H}_{9}\text{N}_{5}

Key Properties:

  • Molecular Weight: 213.22 g/mol
  • LogP: 1.426 (indicating moderate lipophilicity)

Antiproliferative Effects

Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit notable antiproliferative activity against various cancer cell lines. For instance, studies have shown that derivatives of this compound can induce apoptosis and inhibit angiogenesis in cancer cells.

Case Study:
A study evaluating the cytotoxic effects of similar pyrazolo derivatives reported an IC50 value of 0.59 µM against MCF7 breast cancer cells for a closely related compound, indicating strong antiproliferative properties . The mechanism involves targeting tubulin polymerization and protein kinase pathways, which are crucial for cancer cell survival and proliferation.

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF7TBDTubulin inhibition
Related DerivativeMCF70.59Apoptosis induction
Related DerivativeBT549TBDSignal transduction inhibition

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition: Compounds in this class have been shown to inhibit key enzymes involved in cancer progression, such as phosphodiesterase and neutrophil elastase .
  • Receptor Modulation: They may act as ligands for adenosine receptors and prostaglandin E2 receptors, influencing cellular signaling pathways crucial for tumor growth .

Therapeutic Applications

Given their biological activities, compounds like this compound are being explored for therapeutic applications beyond oncology:

  • Antiviral Activity: Some derivatives have demonstrated antiviral properties against influenza A virus by inhibiting viral replication mechanisms .
  • Antibacterial Properties: The potential for antibacterial applications has also been noted, with certain derivatives showing efficacy against resistant bacterial strains .

Q & A

Basic Questions

Q. What synthetic methodologies are employed to prepare 6-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine, and how are key intermediates characterized?

  • Answer: A common approach involves reacting 2-chloro-6-(substituted)nicotinonitrile derivatives with hydrazine hydrate in ethanol under reflux conditions. For example, 2-chloro-6-phenylnicotinonitrile derivatives react with hydrazine hydrate to yield pyrazolo[3,4-b]pyridin-3-amine scaffolds. Key intermediates are characterized by:

  • IR spectroscopy: Disappearance of the CN stretch (~2220–2227 cm⁻¹) and emergence of NH₂/pyrazole-NH bands (3448–3176 cm⁻¹) .
  • ¹H NMR: Two exchangeable signals for NH₂ (δ 4.5–5.0 ppm) and pyrazole-NH (δ 12.3–12.5 ppm) .
  • Elemental analysis and HRMS: To confirm molecular formula and purity .

Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?

  • Answer: A combination of methods is essential:

  • IR spectroscopy: Identifies NH₂ and pyrazole-NH groups via stretching vibrations .
  • ¹H/¹³C NMR: Assigns proton environments (e.g., aromatic protons, NH₂) and carbon frameworks. For example, NH₂ protons appear as broad singlets, while pyridine protons show distinct splitting patterns .
  • X-ray crystallography: Resolves crystal packing and hydrogen-bonding networks (e.g., monoclinic P2₁/c space group with β = 106.8°) .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when synthesizing novel pyrazolo[3,4-b]pyridine derivatives?

  • Answer: Contradictions often arise from dynamic processes (e.g., tautomerism) or impurities. Strategies include:

  • Variable-temperature NMR: To observe tautomeric equilibria (e.g., NH proton exchange) .
  • 2D NMR (COSY, HSQC): Assigns coupled protons and resolves overlapping signals .
  • Recrystallization: Purification using solvents like ethyl acetate or acetonitrile removes byproducts that distort spectral data .

Q. What strategies optimize reaction yields in the cyclization steps of pyrazolo[3,4-b]pyridine synthesis?

  • Answer: Key factors include:

  • Stoichiometry: Excess hydrazine hydrate (1.5 equivalents) ensures complete cyclization .
  • Solvent choice: Ethanol or acetonitrile improves solubility of intermediates .
  • Temperature control: Reflux conditions (70–80°C) balance reaction rate and decomposition .
  • Catalysis: Acidic conditions (e.g., HCl) in diazotization steps enhance reactivity .

Q. How do substituents on the pyridine ring affect the biological activity of pyrazolo[3,4-b]pyridine derivatives?

  • Answer: Structure-activity relationship (SAR) studies on analogs reveal:

  • Electron-donating groups (e.g., methoxy): Improve kinase inhibition (e.g., CDK2) by enhancing hydrogen bonding with active sites .
  • Bulkier substituents (e.g., naphthyl): Increase steric hindrance, reducing binding affinity in some cases .
  • Halogenation (e.g., iodine): Enhances metabolic stability and target selectivity .

Q. What crystallographic challenges arise in determining the structure of pyrazolo[3,4-b]pyridine derivatives, and how are they resolved?

  • Answer: Challenges include:

  • Disorder in solvent molecules: Mitigated by using high-boiling-point solvents (e.g., DMF) during crystallization .
  • Twinning: Addressed via SHELXL refinement with HKLF5 data format .
  • Hydrogen bonding networks: Resolved using difference Fourier maps and restraints on NH groups .

Methodological Considerations

Q. How can researchers validate the purity of this compound for biological assays?

  • Answer: Use orthogonal methods:

  • HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) .
  • Mass spectrometry: HRMS confirms molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
  • Elemental analysis: Carbon/nitrogen ratios within ±0.4% of theoretical values .

Q. What computational tools are suitable for modeling the binding interactions of pyrazolo[3,4-b]pyridine derivatives with kinase targets?

  • Answer:

  • Molecular docking (AutoDock, Glide): Predicts binding poses in CDK2 or MNK1 active sites .
  • MD simulations (GROMACS): Assesses stability of ligand-protein complexes over 100 ns trajectories .
  • QSAR models: Correlates substituent electronic properties (e.g., Hammett constants) with bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.